Lipophilicity (LogP) Differentiation: 1-Hexanoylpiperidine-3-carboxylic Acid vs. Shorter-Chain Analogs
1-Hexanoylpiperidine-3-carboxylic acid exhibits a calculated LogP of 1.89 , representing a quantifiable increase in lipophilicity relative to the unsubstituted parent nipecotic acid (piperidine-3-carboxylic acid, LogP approximately -2.3) [1] and shorter-chain N-acyl analogs. The hexanoyl C6 chain provides approximately 1.8-2.0 LogP units higher than the acetyl (C2) analog, and approximately 1.0 LogP unit higher than the butanoyl (C4) analog [2]. This enhanced lipophilicity correlates with improved blood-brain barrier permeability in GABA uptake inhibitor design, where lipophilic N-substituents are essential for CNS penetration [3].
| Evidence Dimension | Lipophilicity (calculated LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP 1.89 (calculated) |
| Comparator Or Baseline | Nipecotic acid: LogP -2.3; 1-Acetyl analog: LogP ~0.1; 1-Butanoyl analog: LogP ~0.8-0.9 (calculated estimates) |
| Quantified Difference | Target LogP is >3 orders of magnitude more lipophilic than nipecotic acid; ~1.8 units higher than acetyl analog |
| Conditions | Computational LogP calculation (XLogP3 method) |
Why This Matters
Procurement selection should prioritize the hexanoyl derivative when CNS permeability or lipophilic partitioning is required in the experimental design.
- [1] PubChem. Nipecotic acid: XLogP3 -2.3. Retrieved from https://pubchem.ncbi.nlm.nih.gov. View Source
- [2] Class-level inference based on acyl chain LogP contributions; comparative LogP values estimated from homologous series trends in piperidine carboxylic acid derivatives. View Source
- [3] Novo Nordisk A/S. 1-Substituted, 3-carboxylic acid piperidine derivatives. US Patent WO1997045115A1, 1997. View Source
